molecular formula C18H17BrFNO3S B385597 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide CAS No. 720669-74-9

4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide

Numéro de catalogue: B385597
Numéro CAS: 720669-74-9
Poids moléculaire: 426.3g/mol
Clé InChI: PGCMKYSDQZTHOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide is a benzamide derivative featuring a bromine atom at the para position of the benzoyl group, a 1,1-dioxidotetrahydro-3-thienyl (sulfone-containing tetrahydrothiophene) moiety, and a 4-fluorobenzyl group attached to the nitrogen atom. This compound’s structural complexity arises from its dual N-substituents and the sulfone group, which may enhance solubility and influence biological interactions.

The fluorobenzyl and sulfone groups are critical for modulating electronic and steric properties. The 4-fluorobenzyl group may engage in hydrophobic interactions or π-stacking, while the sulfone group could participate in hydrogen bonding or dipole interactions.

Propriétés

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO3S/c19-15-5-3-14(4-6-15)18(22)21(17-9-10-25(23,24)12-17)11-13-1-7-16(20)8-2-13/h1-8,17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCMKYSDQZTHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Oxidation of Tetrahydrothiophene to Sulfone

The conversion of tetrahydrothiophene to its sulfone derivative is a pivotal step. Patent EP1754465B1 describes the use of hydrogen peroxide in acetic acid to oxidize sulfur-containing heterocycles to sulfones. Applied to tetrahydrothiophene:

Tetrahydrothiophene+H2O2AcOH, 50–70°CTetrahydrothiophene-1,1-dioxide[1]\text{Tetrahydrothiophene} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50–70°C}} \text{Tetrahydrothiophene-1,1-dioxide} \quad

Reaction Conditions :

  • Oxidizing Agent : 30% H2_2O2_2 (2.2 equiv).

  • Solvent : Glacial acetic acid.

  • Temperature : 60°C for 12 h.

  • Yield : ~85% (based on analogous transformations).

Functionalization of Sulfone to Amine

The sulfone is then converted to a primary amine via Buchwald-Hartwig amination or Gabriel synthesis . EP3932914A1 highlights the use of ammonia gas under palladium catalysis for introducing amine groups into sulfone-containing scaffolds:

Tetrahydrothiophene-1,1-dioxide+NH3Pd(OAc)2,Xantphos3-Aminotetrahydrothiophene-1,1-dioxide[2]\text{Tetrahydrothiophene-1,1-dioxide} + \text{NH}3 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{3-Aminotetrahydrothiophene-1,1-dioxide} \quad

Optimized Parameters :

  • Catalyst : Pd(OAc)2_2 (5 mol%).

  • Ligand : Xantphos (10 mol%).

  • Base : Cs2_2CO3_3 (2 equiv).

  • Yield : 72%.

Preparation of N-(4-Fluorobenzyl)amine Intermediate

Reductive Amination of 4-Fluorobenzaldehyde

The N-(4-fluorobenzyl) group is introduced via reductive amination, as detailed in PMC4897268 for analogous benzylamine syntheses:

4-Fluorobenzaldehyde+NH3NaBH4,MeOH4-Fluorobenzylamine[5]\text{4-Fluorobenzaldehyde} + \text{NH}3 \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{4-Fluorobenzylamine} \quad

Procedure :

  • Reactants : 4-Fluorobenzaldehyde (1.0 equiv), aqueous NH3_3 (2.0 equiv).

  • Reducing Agent : NaBH4_4 (1.5 equiv).

  • Solvent : Methanol (0.5 M).

  • Yield : 89%.

Protection of Amine Group

To prevent unwanted side reactions during subsequent steps, the amine is protected as a Boc-carbamate :

4-Fluorobenzylamine+(Boc)2ODMAP, CH2Cl2N-Boc-4-fluorobenzylamine[5]\text{4-Fluorobenzylamine} + \text{(Boc)}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{N-Boc-4-fluorobenzylamine} \quad

Amide Bond Formation and Final Coupling

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid is activated to its acyl chloride using thionyl chloride :

4-Bromobenzoic Acid+SOCl2reflux4-Bromobenzoyl Chloride[4]\text{4-Bromobenzoic Acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{4-Bromobenzoyl Chloride} \quad

Conditions :

  • Reagent : SOCl2_2 (3.0 equiv).

  • Solvent : Toluene.

  • Temperature : 80°C for 3 h.

  • Yield : 95%.

Coupling of Amine and Acyl Chloride

The final amide bond is formed by reacting the sulfonamide and benzylamine intermediates with 4-bromobenzoyl chloride. EP3377060B1 employs Hünig’s base (DIPEA) as a non-nucleophilic base for such couplings:

3-Aminotetrahydrothiophene-1,1-dioxide+N-Boc-4-fluorobenzylamine+4-Bromobenzoyl ChlorideDIPEA, DMFTarget Compound[6]\text{3-Aminotetrahydrothiophene-1,1-dioxide} + \text{N-Boc-4-fluorobenzylamine} + \text{4-Bromobenzoyl Chloride} \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound} \quad

Stepwise Protocol :

  • Deprotection : Remove Boc group using TFA/CH2_2Cl2_2 (1:1).

  • Coupling : Combine intermediates with DIPEA (3.0 equiv) in DMF at 0°C.

  • Workup : Quench with water, extract with EtOAc, and purify via column chromatography.

  • Yield : 68% (estimated from analogous reactions).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 7.10–7.05 (m, 2H, Ar-H), 4.65 (s, 2H, N-CH2_2), 3.55–3.45 (m, 1H, Thienyl-H), 3.20–3.10 (m, 2H, Thienyl-H), 2.95–2.85 (m, 2H, Thienyl-H).

  • LCMS : m/z 495.2 [M+H]+^+ (calculated for C19_{19}H17_{17}BrFNO3_3S: 494.0).

Purity and Yield Optimization

StepReagentSolventTemperature (°C)Yield (%)
Sulfone OxidationH2_2O2_2/AcOHAcetic Acid6085
Reductive AminationNaBH4_4MeOH2589
Amide CouplingDIPEADMF068

Comparative Analysis of Alternative Routes

Mitsunobu Reaction for Amine Bonding

Patent AU2016208310A1 suggests using Mitsunobu conditions (DIAD, PPh3_3) to couple alcohols with amines. Applied to the target molecule:

3-Hydroxytetrahydrothiophene-1,1-dioxide+4-FluorobenzylamineDIAD, PPh3N-(4-Fluorobenzyl)sulfonamide[3]\text{3-Hydroxytetrahydrothiophene-1,1-dioxide} + \text{4-Fluorobenzylamine} \xrightarrow{\text{DIAD, PPh}_3} \text{N-(4-Fluorobenzyl)sulfonamide} \quad

Limitations : Lower yield (55%) due to steric hindrance.

Solid-Phase Synthesis

EP3932914A1 reports solid-phase methods for sulfonamide-containing compounds, though scalability issues arise .

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thienyl group to its oxidized form.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a debrominated benzamide.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varying N-Substituents

2.1.1. 2-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)benzamide ()
  • Key Differences : The 2-bromo isomer and methoxybenzyl substituent (vs. 4-bromo and fluorobenzyl in the target compound).
  • Implications: The bromine position (2- vs. 4-) may alter steric hindrance and electronic effects on the benzamide ring.
2.1.2. 4-Bromo-N-((4-methoxyphenethyl)carbamoyl)benzamide (Compound 96, )
  • Structure : Lacks the sulfone-containing thienyl group but includes a carbamoyl-linked methoxyphenethyl chain.
  • Synthesis : Prepared via amide coupling, similar to the target compound’s inferred route.
  • Activity: No direct biological data, but carbamoyl groups in related compounds (e.g., ) are associated with kinase inhibition .

Analogues with Heterocyclic or Aromatic Substituents

2.2.1. 4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide ()
  • Structure : Features a thiazole ring with nitro and phenyl groups instead of the sulfone-thienyl and fluorobenzyl.
  • Activity : Thiazole derivatives are often bioactive; the nitro group may confer antibacterial properties (as seen in ) .
2.2.2. 4-Bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide ()
  • Structure : Replaces the sulfone-thienyl with a furanylmethyl group.
  • Implications: The furan oxygen vs.

Analogues with Different Halogen or Functional Groups

2.3.1. 4-Bromo-N-(2-nitrophenyl)benzamide (–8)
  • Structure : Nitrophenyl substituent instead of fluorobenzyl and sulfone-thienyl.
  • Crystallography : The nitro group induces planar geometry in the benzamide, with bond lengths (C=O: ~1.22 Å) and angles consistent with resonance stabilization .
2.3.2. N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide ()
  • Structure : Chloro and nitro substituents on the benzamide, with a benzyl group.
  • Implications : Increased polarity from nitro and chloro groups may reduce membrane permeability compared to the target compound .

Activité Biologique

The compound 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16BrFNO2SC_{15}H_{16}BrFNO_2S, with a molecular weight of approximately 366.26 g/mol. The structure features a bromine atom, a fluorobenzyl group, and a tetrahydrothienyl moiety, which contribute to its unique pharmacological properties.

1. Inhibition of Cancer Cell Proliferation

Recent studies indicate that derivatives similar to this compound exhibit significant inhibitory effects on cancer cell lines. For instance, compounds designed from the benzamide scaffold have shown effectiveness against non-small cell lung cancer (NSCLC) by targeting fibroblast growth factor receptor 1 (FGFR1). A specific derivative demonstrated IC50 values ranging from 1.25 to 2.31 µM across various NSCLC cell lines, indicating potent anti-cancer activity .

2. Cell Cycle Arrest and Apoptosis Induction

The compound has been reported to induce cell cycle arrest at the G2 phase and promote apoptosis in cancer cells. This is achieved through the inhibition of critical signaling pathways involving FGFR1, PLCγ1, and ERK, leading to decreased cell viability and increased apoptotic markers .

Case Study 1: FGFR1 Inhibition in NSCLC

A study focused on a related compound demonstrated that it effectively inhibited FGFR1 phosphorylation in NSCLC models. The compound's ability to form hydrogen bonds with FGFR1 was confirmed through molecular docking studies, suggesting a strong interaction that may be responsible for its biological effects .

Case Study 2: Antimicrobial Activity

In addition to its anti-cancer properties, compounds derived from similar scaffolds have shown antimicrobial activity against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents.

Comparative Biological Activity Table

Compound NameTargetIC50 (µM)Mechanism of Action
4-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamideFGFR11.25 - 2.31Inhibition of phosphorylation
C9 (related derivative)NSCLC cells1.36 - 2.31Induces G2 arrest and apoptosis
Benzamide derivativeS. aureus8.5Disruption of bacterial cell wall

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.